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Gallium oxide (Gaz0s) is emerging as a compelling wide-bandgap semiconductor for next-
generation power electronics and radio-frequency (RF) applications.[1][2] Its high breakdown
field and the availability of large-area native substrates offer significant advantages over
established materials like silicon carbide (SiC) and gallium nitride (GaN).[1][3] A key strategy to
unlock the full potential of Ga=0s is the use of modulation-doped heterostructures, which
spatially separate electrons from their parent donors, thereby reducing ionized impurity
scattering and enhancing electron mobility. This guide provides a comparative analysis of
electron mobility in modulation-doped (-(AlxGai-x)203/Gaz0s3 heterostructures against other
leading semiconductor alternatives, supported by experimental data and detailed
methodologies.

Performance Comparison

Modulation-doped B-(AlxGai-x)203/Gaz20s3 heterostructures have demonstrated significantly
higher electron mobilities compared to bulk-doped Gaz20s.[1][2] This enhancement is
particularly pronounced at low temperatures where phonon scattering is suppressed. The
formation of a two-dimensional electron gas (2DEG) at the heterointerface is a hallmark of this
technology, leading to superior transport properties.[1][2][4]

Below is a quantitative comparison of key performance metrics for modulation-doped Gaz03
heterostructures and other prominent semiconductor materials.
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Logical Relationship: Modulation Doping in Gaz20s
Heterostructures

The following diagram illustrates the principle of modulation doping in a B-(AlxGai-x)203/Gaz0s3
heterostructure, which leads to the formation of a high-mobility two-dimensional electron gas
(2DEG).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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